4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
The compound 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide belongs to a class of benzamide derivatives featuring a benzoxazepine core. This structure comprises a seven-membered oxazepine ring fused to a benzene moiety, substituted at position 4 with an ethyl group and at position 7 with a 4-chlorobenzamide group.
Properties
IUPAC Name |
4-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAUXJLPUTSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the benzoxazepine derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antidepressant Properties
Research has indicated that derivatives of benzoxazepines exhibit antidepressant-like effects. For instance, compounds similar to 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide have demonstrated significant inhibition of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters involved in mood regulation . Studies show that such compounds can reduce immobility time in forced swim tests, suggesting potential efficacy in treating depression .
Neuroprotective Effects
The compound's structure may confer neuroprotective properties by enhancing cholinergic activity through the inhibition of butyrylcholinesterase (BuChE). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease . In vitro studies have shown that certain derivatives exhibit good blood-brain barrier penetration and high binding affinity to cholinesterase enzymes .
Anticancer Activity
Recent investigations into benzoxazepine derivatives have revealed promising anticancer properties. Compounds related to 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in cancer cells while maintaining low toxicity to normal cells . Molecular docking studies further support these findings by demonstrating favorable interactions with target proteins involved in cancer progression .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide. Modifications at specific positions on the benzoxazepine ring can significantly alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzamide nitrogen | Enhances MAO-B inhibition |
| Alteration of ethyl group | Influences lipophilicity and cell permeability |
| Halogen substitution | Modifies binding affinity to target enzymes |
Case Study 1: Antidepressant Efficacy
A study published in December 2022 evaluated a series of benzothiazole–isoquinoline derivatives for their antidepressant effects. Among the tested compounds, one demonstrated significant MAO-B inhibition and reduced immobility time in animal models . This finding supports the potential use of benzoxazepine derivatives like 4-chloro-N-(4-ethyl...) as antidepressants.
Case Study 2: Anticancer Research
In another study focusing on novel benzoxazole derivatives as anticancer agents, several compounds exhibited significant cytotoxicity against breast cancer cell lines while showing minimal toxicity to normal cells . This highlights the therapeutic potential of structurally related compounds like 4-chloro-N-(4-ethyl...) in cancer treatment.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular properties, and research findings:
Key Observations from Comparative Analysis
Substituent Position and Electronic Effects: The 2-chloro isomer () differs from the target compound in the position of the chlorine atom on the benzamide ring. 4-Ethoxy and 5-chloro-2-methoxy derivatives () demonstrate how electron-donating (ethoxy) or withdrawing (chloro, methoxy) groups influence solubility and binding. Ethoxy-substituted BI96214 has a lower molecular weight and higher solubility, whereas BI85532’s dual substituents may enhance target affinity.
Benzoxazepine Core Modifications :
- Methyl vs. ethyl groups at position 4 (e.g., BI96214 vs. target compound) affect steric bulk and metabolic stability. Ethyl groups typically increase lipophilicity and prolong half-life.
- Fluorobenzyl substitution (V018-3538) introduces aromatic fluorine, enhancing blood-brain barrier penetration and resistance to oxidative metabolism, making it suitable for CNS-targeted screens.
Physicochemical Properties :
- Lipophilicity : Analogues with chloro substituents (logP ~4.9) exhibit higher membrane permeability compared to ethoxy derivatives (logP inferred lower).
- Solubility : Ethoxy and methoxy groups improve aqueous solubility, whereas chloro and fluorobenzyl groups reduce it, impacting formulation strategies.
Biological Activity
4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine class and is characterized by its unique structural features, which include a chloro substituent and an ethyl group on the tetrahydrobenzoxazepine core. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is with a molecular weight of approximately 344.8 g/mol. The structural representation can be summarized as follows:
The biological activity of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is primarily attributed to its interaction with specific molecular targets in biological systems. Initial studies suggest that this compound may modulate the activity of various enzymes and receptors involved in critical physiological processes. For example:
- Enzyme Inhibition : Research indicates that compounds within the benzoxazepine class can inhibit enzymes such as thymidylate synthase and others involved in nucleotide biosynthesis .
- Receptor Modulation : The compound may also interact with nuclear receptors like RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma), which plays a role in immune response regulation .
Biological Activities
The biological activities of 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide have been explored in various studies:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of benzoxazepine derivatives. For instance:
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary findings suggest it may exhibit activity against certain Gram-positive bacteria .
Case Studies
- Study on IL-17 Release : A study published in Nature demonstrated that benzoxazepines effectively suppressed IL-17 production in TH17 cells through an induced-fit binding mechanism to RORγ . This suggests potential applications in treating autoimmune conditions.
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth by interfering with key metabolic pathways involved in cell division and survival.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide?
The synthesis typically involves multi-step reactions, including condensation of the benzoxazepine core with a benzoyl chloride derivative. A Schotten-Baumann reaction is commonly employed, where the amine group of the benzoxazepine reacts with 4-chlorobenzoyl chloride in the presence of a base like potassium carbonate. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (10–25°C) are critical for achieving high yields (~90–96%) . Purification via column chromatography or recrystallization is recommended to isolate the product.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, benzoxazepine C-O-C vibrations).
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon assignments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl group signals at δ 1.2–1.4 ppm).
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding networks in the lattice can be analyzed to predict stability .
Q. How can researchers validate the purity of synthesized batches?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Melting point analysis : Consistency with literature values (e.g., 180–185°C).
- Elemental analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, lab coat, goggles) due to potential irritancy.
- Work in a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at 2–8°C to prevent hydrolysis.
- Refer to SDS for disposal guidelines .
Advanced Research Questions
Q. How does structural modification of the benzoxazepine core influence biological activity?
Substituents on the benzoxazepine ring (e.g., ethyl at position 4, chloro at position 7) modulate lipophilicity and target binding. For example:
- Ethyl group : Enhances metabolic stability by reducing CYP450 oxidation.
- Chloro substituent : Increases electron-withdrawing effects, improving receptor affinity.
Comparative studies with analogs (e.g., trifluoromethyl or nitro derivatives) show that bulky groups at position 4 reduce solubility but improve membrane penetration .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial acps-pptase). The benzamide moiety often forms hydrogen bonds with catalytic residues.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and frontier molecular orbitals, predicting reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding interactions .
Q. How can contradictory data on biological targets be resolved?
Discrepancies in reported targets (e.g., PPARδ vs. bacterial enzymes) may arise from assay conditions or off-target effects. Strategies include:
Q. What are the kinetic parameters for its degradation under physiological conditions?
- Hydrolysis : Monitor via LC-MS in PBS (pH 7.4, 37°C). The amide bond hydrolyzes slowly (t₁/₂ ~48 h), but acid-catalyzed degradation (pH <3) accelerates breakdown.
- Oxidative stability : Exposure to H₂O₂ or liver microsomes reveals susceptibility to CYP3A4-mediated oxidation at the ethyl group .
Q. Which in vitro assays are suitable for evaluating its antibacterial efficacy?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill curves : Assess bactericidal activity over 24 h.
- Biofilm inhibition : Use crystal violet staining in P. aeruginosa models .
Methodological Considerations
Q. How to design SAR studies for this compound?
- Library synthesis : Prepare derivatives with variations in the benzamide (e.g., 3-CF₃, 2-OCH₃) and benzoxazepine (e.g., substituents at position 5).
- Activity cliffs : Compare EC₅₀ values to identify critical substituents.
- QSAR models : Use partial least squares regression to correlate descriptors (logP, polar surface area) with activity .
Q. What strategies improve solubility for in vivo studies?
- Salt formation : React with HCl or sodium pivalate to form water-soluble salts.
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
- Prodrug design : Introduce phosphate esters at the amide nitrogen .
Q. How to analyze crystallographic data for polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
